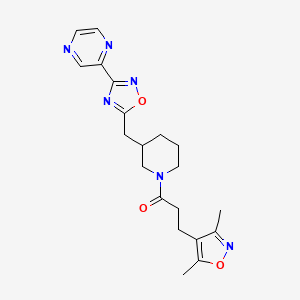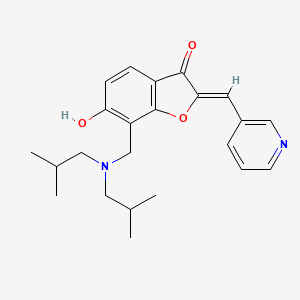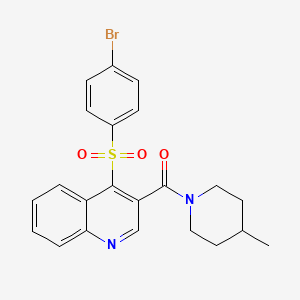
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone, also known as BPIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPIQ belongs to a class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases. Kinases play critical roles in many cellular processes, including cell growth, differentiation, and survival, and dysregulation of kinase activity has been implicated in many diseases, including cancer.
科学的研究の応用
Comprehensive Analysis of Scientific Research Applications of “(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone”
The compound “(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone” exhibits a range of potential applications in scientific research due to its unique chemical structure. Below is a detailed analysis of six distinct applications, each within its own field of study.
Antimicrobial Agent Development
Application: The compound has shown promise as a precursor in the development of novel antimicrobial agents. Its efficacy against Gram-positive pathogens, particularly in combating
Research Significance: The rise of antibiotic-resistant strains necessitates the synthesis of new antimicrobial compounds. The sulfonyl and quinolinyl moieties present in this compound provide a scaffold that can be further modified to enhance antimicrobial properties.
Antioxidant Activity
Application: The compound has demonstrated antioxidant effects, which are crucial in preventing oxidative stress-related cellular damage .
Research Significance: Antioxidants play a significant role in mitigating the effects of free radicals and reactive oxygen species (ROS), which are linked to various diseases. The compound’s ability to exhibit antioxidant properties makes it a candidate for further study in oxidative stress-related pathologies.
Biological Evaluation
Application: The compound has been subjected to biological evaluation, including toxicity testing on freshwater cladoceran
Research Significance: Environmental toxicity studies are essential for understanding the ecological impact of new compounds. The results from such studies can inform safer drug design and reduce the potential for environmental harm.
Drug Design and Synthesis
Application: The compound serves as a building block in the drug design and synthesis of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .
Research Significance: The versatility of this compound in forming various chemotypes is valuable for medicinal chemistry, where it can lead to the creation of diverse therapeutic agents.
Neurotoxicity Studies
Application: The compound’s derivatives have been used to investigate neurotoxic potentials, particularly their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are indicators of oxidative stress and nerve function .
特性
IUPAC Name |
[4-(4-bromophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-15-10-12-25(13-11-15)22(26)19-14-24-20-5-3-2-4-18(20)21(19)29(27,28)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSJDGXYXHGDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


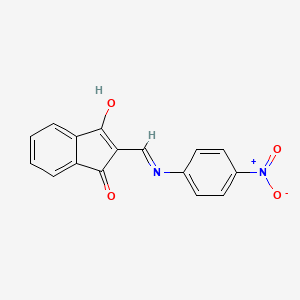
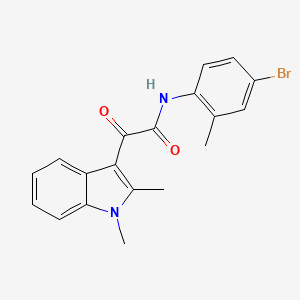
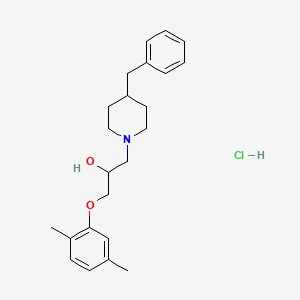
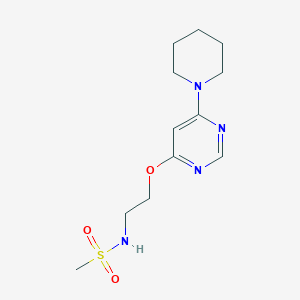

![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)
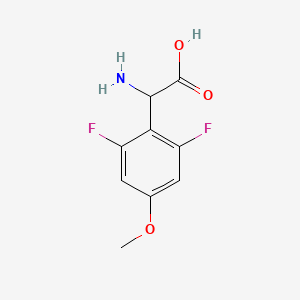
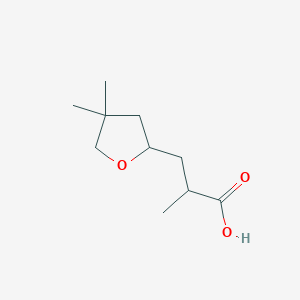
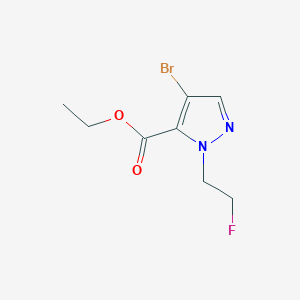
![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)
![1'-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2918566.png)
